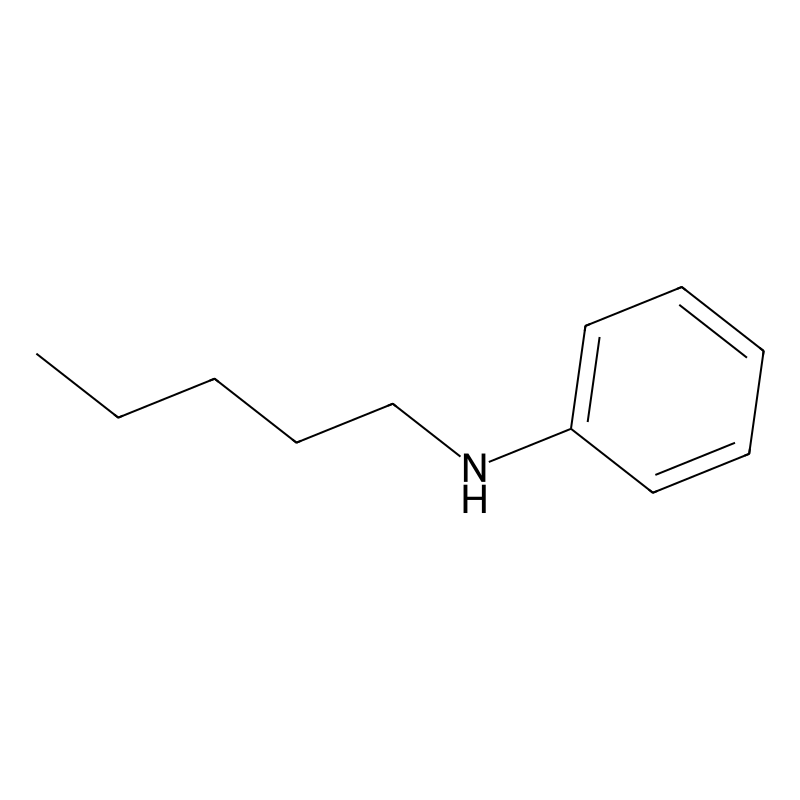N-Pentylaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-Pentylaniline, chemically represented as C₁₁H₁₇N, is an organic compound classified as an amine. It consists of a pentyl group attached to an aniline structure, making it a member of the larger family of alkyl-substituted anilines. The compound appears as a colorless to light yellow liquid with a molecular weight of 163.26 g/mol and a boiling point of approximately 130 °C (266 °F) . N-Pentylaniline is known for its relatively low volatility and stability under normal conditions, although it is classified as harmful if ingested or in contact with skin .
Precursor for Azo Dyes:
N-Pentylaniline can be used as a starting material for the synthesis of azo dyes. Azo dyes are a large class of organic compounds known for their vibrant colors and are widely used in textiles, paints, and plastics. Through a process called diazo coupling, N-Pentylaniline can react with another aromatic compound to form an azo dye with specific properties depending on the reacting molecule [1].
- N-Alkylation Reactions: It can undergo N-alkylation with alcohols or halides in the presence of catalysts, yielding various N-alkylated derivatives .
- Diazo-Coupling Reactions: This compound is often used in diazo-coupling reactions to synthesize azo compounds, which are important in dye manufacturing .
- C–N Cross-Coupling Reactions: N-Pentylaniline can serve as a coupling partner in reactions involving aryl halides, facilitated by nickel catalysts .
N-Pentylaniline can be synthesized through several methods:
- Direct Alkylation: The most common method involves the alkylation of aniline with pentyl halides using strong bases such as sodium hydride or potassium carbonate .
- Reduction of Nitro Compounds: Another approach includes reducing nitro compounds derived from phenols or aromatic compounds to obtain the corresponding amine .
- Catalytic Methods: Recent advances involve nickel-catalyzed methods for the N-alkylation of anilines with various alkylating agents, enhancing yield and selectivity .
N-Pentylaniline finds applications across various fields:
- Dye Manufacturing: It serves as a precursor in the synthesis of azo dyes and other colorants.
- Pharmaceuticals: The compound and its derivatives are explored for potential therapeutic effects.
- Chemical Intermediates: It is used in the production of other chemicals and materials in industrial processes .
Interaction studies involving N-pentylaniline primarily focus on its reactivity with other chemical species. These studies assess how the compound interacts with various substrates during synthesis processes, particularly in catalytic systems where it acts as a nucleophile in cross-coupling reactions . Understanding these interactions is crucial for optimizing reaction conditions and improving yields.
Several compounds share structural similarities with N-pentylaniline, including:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Aniline | C₆H₅NH₂ | Basic structure; used widely in dye synthesis. |
| N-Butylaniline | C₉H₁₃N | Shorter alkyl chain; similar reactivity profile. |
| N-Hexylaniline | C₁₂H₁₉N | Longer alkyl chain; may exhibit different solubility properties. |
| N-Octylaniline | C₁₄H₂₃N | Even longer chain; potentially different biological activity. |
Uniqueness of N-Pentylaniline
N-Pentylaniline's uniqueness lies in its balance between hydrophobicity and reactivity, making it particularly useful in applications requiring moderate solubility and reactivity. Compared to its analogs, it exhibits distinct properties that may influence its utility in specific
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
Pictograms

Irritant








